molecular formula C15H13ClN2S2 B6142573 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine CAS No. 793727-54-5

4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine

Cat. No. B6142573
CAS RN: 793727-54-5
M. Wt: 320.9 g/mol
InChI Key: QMGYFDMQXHVRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine, often abbreviated as 4-chloro-5,6-DMTS, is a synthetic compound with potential applications in scientific research. It belongs to a class of compounds known as thienopyrimidines, which are characterized by a sulfur atom connected to a pyrimidine ring. 4-chloro-5,6-DMTS has been studied for its potential use in various areas of scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-chloro-5,6-DMTS is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is involved in the regulation of cell growth and proliferation, and inhibition of this enzyme can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-5,6-DMTS are not yet fully understood. However, it has been shown to possess antifungal activity and to be a useful reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K).

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-5,6-DMTS in laboratory experiments include its high yield and purity, as well as its low cost. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using 4-chloro-5,6-DMTS in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

Future research on 4-chloro-5,6-DMTS should focus on further elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, further research should be conducted to investigate the compound’s potential toxicity and to develop methods to reduce its toxicity. Finally, further research should be conducted to investigate the compound’s potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-chloro-5,6-DMTS is a multi-step process that involves the reaction of 4-chloro-5,6-dimethylthiophene-2-sulfonamide with an alkyl halide. The reaction is typically carried out in an aqueous medium at a temperature of 80-90°C. The reaction yields the desired product in high yields (up to 90%). The product can then be purified by recrystallization.

Scientific Research Applications

4-chloro-5,6-DMTS has been studied for its potential use in various areas of scientific research. It has been shown to possess antifungal activity and to be a useful reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K).

properties

IUPAC Name

4-chloro-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S2/c1-9-10(2)20-15-13(9)14(16)17-12(18-15)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGYFDMQXHVRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6-dimethyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine

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